molecular formula C24H26ClFN4S2 B2843038 1-(3-Chlorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea CAS No. 863017-87-2

1-(3-Chlorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

Cat. No. B2843038
CAS RN: 863017-87-2
M. Wt: 489.07
InChI Key: LKOFQHKTBSYWAR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a useful research compound. Its molecular formula is C24H26ClFN4S2 and its molecular weight is 489.07. The purity is usually 95%.
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Scientific Research Applications

Allosteric Enhancers of A1 Adenosine Receptor

Research on derivatives related to the specified chemical structure has identified compounds with significant activity as allosteric enhancers of the A1 adenosine receptor. The activity of these compounds is influenced by substituents on the phenyl ring attached to the piperazine moiety, demonstrating the importance of structural modifications in enhancing receptor interactions (Romagnoli et al., 2008).

Antimicrobial Activity

Another study focused on the synthesis and antimicrobial activity of similar piperazine and thiophene derivatives. These compounds showed significant inhibitory activity against various bacterial strains, including P. aeruginosa, S. aureus, E. coli, and fungal strain C. albicans, highlighting their potential as antimicrobial agents (Mishra & Chundawat, 2019).

Antiviral and Antimicrobial Activities

Further investigations into urea and thiourea derivatives of piperazine doped with febuxostat revealed compounds exhibiting promising antiviral activities against Tobacco mosaic virus (TMV) as well as potent antimicrobial activity. This study underscores the versatility of such compounds in biological applications (Reddy et al., 2013).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClFN4S2/c1-17(27-24(31)28-19-7-4-6-18(25)16-19)23(22-10-5-15-32-22)30-13-11-29(12-14-30)21-9-3-2-8-20(21)26/h2-10,15-17,23H,11-14H2,1H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOFQHKTBSYWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=S)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClFN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

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